REACTION_CXSMILES
|
[Br-].[Al+3].[Br-].[Br-].C[O:6][CH:7]1[CH2:15]C2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]1=O.ClCCl.C([O:23][CH2:24][CH3:25])(=O)C.Cl>C1C=CC=CC=1>[OH:6][C:7]1[CH:15]=[C:25]2[C:10]([CH2:11][CH:12]([CH3:13])[C:24]2=[O:23])=[CH:9][CH:8]=1 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
69.82 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COC1C(C2=CC=CC=C2C1)=O
|
Name
|
dichloromethane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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EXTRACTION
|
Details
|
The aqueous phase is extracted with ether (3 times)
|
Type
|
CONCENTRATION
|
Details
|
the extracts are concentrated at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with 2.5N-NaOH (2×75 mL and 1×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the oil that separates is extracted with ether (3 times)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an oil that
|
Type
|
CUSTOM
|
Details
|
chromatographed (on silica Merck-60, gradient CH2Cl2, CH2Cl2 -ethyl acetate 85:15 )
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CC(C(C2=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |